molecular formula C18H20N2O3 B5561194 8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5561194
M. Wt: 312.4 g/mol
InChI Key: QJMDWWMSVWDUEY-UHFFFAOYSA-N
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Description

The compound “8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of “8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one” is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one” are not explicitly provided in the available resources .

Scientific Research Applications

Antihypertensive Activity

Compounds structurally similar to 8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated for their antihypertensive effects. The study conducted by Caroon et al. (1981) found that certain derivatives exhibit significant antihypertensive activity in spontaneous hypertensive rats. These compounds function as alpha-adrenergic blockers, with specific derivatives showing a preference for alpha 1 or alpha 2 adrenoceptor antagonism. This research indicates the potential of these compounds in managing high blood pressure through alpha-adrenergic blocking mechanisms Caroon et al., 1981.

Antiviral Activity

Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with varied substitutions, demonstrating inhibitory effects against the human coronavirus and influenza virus. One compound, in particular, showed comparable activity to a known coronavirus inhibitor, highlighting the potential of these derivatives in antiviral drug development Apaydın et al., 2019.

Antimicrobial Agents

The benzofuran scaffold, a core component of the compound , has been extensively researched for its antimicrobial properties. Hiremathad et al. (2015) reviewed the development of benzofuran derivatives as antimicrobial agents, underscoring the structural features of benzofuran that contribute to its broad spectrum of biological activities. These derivatives have been used in treating various microbial diseases, including skin conditions like psoriasis and cancer, demonstrating the versatile pharmacological applications of the benzofuran structure Hiremathad et al., 2015.

Receptor Antagonist Properties

Research on similar spiro compounds has identified their role as potent and selective antagonists for various receptors. For instance, Smith et al. (1995) explored spiropiperidines as non-peptide tachykinin NK2 receptor antagonists, indicating their utility in managing conditions mediated by the NK2 receptor, such as bronchoconstriction in respiratory diseases Smith et al., 1995.

Mechanism of Action

The mechanism of action of “8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one” are not explicitly mentioned in the available resources .

properties

IUPAC Name

8-(1-benzofuran-5-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19-12-18(11-16(19)21)5-7-20(8-6-18)17(22)14-2-3-15-13(10-14)4-9-23-15/h2-4,9-10H,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMDWWMSVWDUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1-Benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one

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